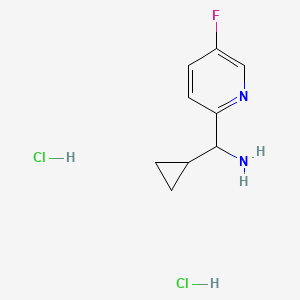
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1402233-01-5 . It has a molecular weight of 166.2 and is typically in liquid form . It is also known as "[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine" .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11FN2.2ClH/c10-8-3-1-2-7 (12-8)9 (11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is typically in liquid form . and is usually stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Biased Agonists of Serotonin Receptors
A study conducted by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar in structure to cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride. These compounds were designed as "biased agonists" of serotonin 5-HT1A receptors. The research found that the aryloxyethyl derivatives of these compounds preferred ERK1/2 phosphorylation in signal transduction assays, indicating potential antidepressant-like activity. This suggests that such compounds, by modulating serotonin receptor activity, could contribute to the development of new antidepressant drugs with favorable drug-like properties and robust in vivo efficacy (Sniecikowska et al., 2019).
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoro-derivatives related to cyclopropyl(5-fluoropyridin-2-yl)methanamine highlighted the synthesis of a series of compounds with notable in vitro and in vivo antibacterial activities. The study emphasized the importance of the cycloalkylamino group in enhancing antibacterial efficacy, with certain derivatives showing promise as therapeutic agents due to their improved activity profiles (Bouzard et al., 1992).
Antiviral Activity
A study by Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including structural analogs to cyclopropyl(5-fluoropyridin-2-yl)methanamine, to evaluate their antiviral activity. Some of these compounds exhibited significant inhibition against the cytopathicity of the influenza A virus, suggesting potential as specific anti-influenza A virus agents. This highlights the versatility of cyclopropyl(5-fluoropyridin-2-yl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).
Herbicidal Activity
Research by Liu et al. (2005) into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, closely related to cyclopropyl(5-fluoropyridin-2-yl)methanamine, demonstrated excellent herbicidal activities against various weeds, indicating potential applications in agricultural chemistry. This study underscores the compound's utility beyond pharmaceuticals, extending its potential use to crop protection (Liu et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWJODOULKQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

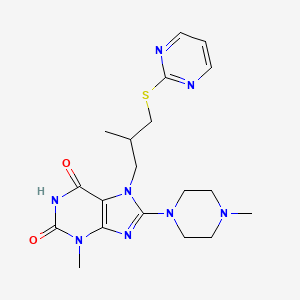
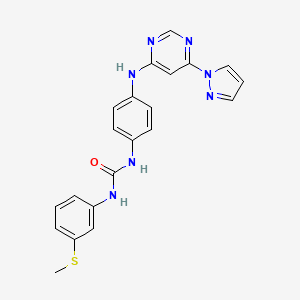
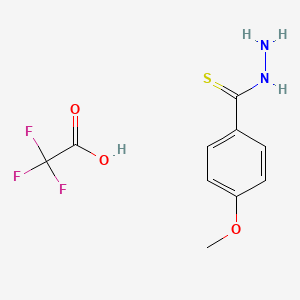
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
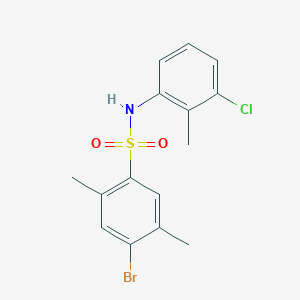
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
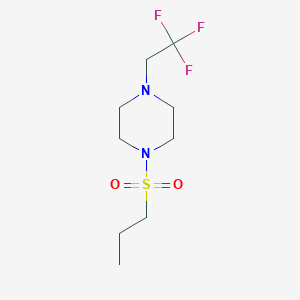
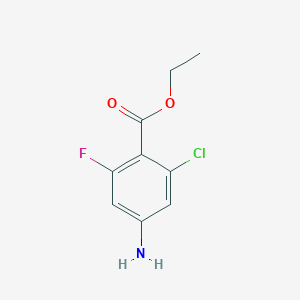
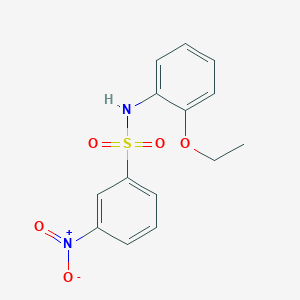
![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)